1-(2,2-Difluorovinyl)naphthalene
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Overview
Description
1-(2,2-Difluorovinyl)naphthalene is an organic compound with the molecular formula C12H8F2. It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a 2,2-difluorovinyl group.
Preparation Methods
The synthesis of 1-(2,2-Difluorovinyl)naphthalene can be achieved through several routes. One common method involves the reaction of naphthalene with a difluorovinylating agent under specific conditions. For example, a nickel-catalyzed cross-coupling reaction between naphthalene and a difluorovinyl halide can be employed. The reaction typically requires a nickel catalyst, such as NiCl2(PCy3)2, and a base like K3PO4, and is carried out under an inert atmosphere .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(2,2-Difluorovinyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with functional groups such as carbonyl or carboxyl groups.
Substitution: The difluorovinyl group can participate in substitution reactions, such as nucleophilic substitution, where the fluorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., Red-Al®), and nucleophiles (e.g., organolithium compounds). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2,2-Difluorovinyl)naphthalene in chemical reactions involves the activation of the difluorovinyl group. The presence of fluorine atoms makes the vinyl group more reactive towards nucleophiles and electrophiles. In biological systems, the compound’s effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, where the fluorine atoms can influence binding affinity and selectivity .
Comparison with Similar Compounds
1-(2,2-Difluorovinyl)naphthalene can be compared with other fluorinated naphthalene derivatives, such as:
2-(2,2-Difluorovinyl)naphthalene: Similar in structure but with the difluorovinyl group attached at a different position on the naphthalene ring.
1-(2,2-Difluorovinyl)benzene: A simpler aromatic compound with a difluorovinyl group attached to a benzene ring.
1-(2,2-Difluorovinyl)-4-methoxybenzene: A benzene derivative with both a difluorovinyl group and a methoxy group, providing additional functionalization.
The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which can lead to different reactivity and applications compared to its analogs.
Properties
Molecular Formula |
C12H8F2 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
1-(2,2-difluoroethenyl)naphthalene |
InChI |
InChI=1S/C12H8F2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H |
InChI Key |
AKLOXTFUKXSWSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C(F)F |
Origin of Product |
United States |
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